2H-1,3-Oxazin-2-one, 5-butyltetrahydro-5-nitro-
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Overview
Description
2H-1,3-Oxazin-2-one, 5-butyltetrahydro-5-nitro- is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within a six-membered ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazin-2-one, 5-butyltetrahydro-5-nitro- can be achieved through several methods. One common approach involves the cyclization of substituted 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of six-membered cyclic carbonates . Another method involves the treatment of C-substituted ternary maleisoimidium perchlorates with sodium azide, followed by a Curtius rearrangement and electrocyclization to yield the desired oxazin-2-one derivative .
Industrial Production Methods
Industrial production of 2H-1,3-Oxazin-2-one, 5-butyltetrahydro-5-nitro- typically involves large-scale synthesis using the aforementioned methods. The use of ethylene carbonate and triazabicyclodecene (TBD) is favored due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Oxazin-2-one, 5-butyltetrahydro-5-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2H-1,3-Oxazin-2-one, 5-butyltetrahydro-5-nitro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazin-2-one, 5-butyltetrahydro-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and DNA damage pathways .
Comparison with Similar Compounds
Similar Compounds
Ifosfamide: A nitrogen mustard alkylating agent used in chemotherapy.
Morpholine: A heterocyclic amine used as a chemical intermediate and corrosion inhibitor.
Uniqueness
2H-1,3-Oxazin-2-one, 5-butyltetrahydro-5-nitro- is unique due to its specific structural features, such as the presence of both a nitro group and a butyl substituent.
Properties
CAS No. |
61680-26-0 |
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Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-butyl-5-nitro-1,3-oxazinan-2-one |
InChI |
InChI=1S/C8H14N2O4/c1-2-3-4-8(10(12)13)5-9-7(11)14-6-8/h2-6H2,1H3,(H,9,11) |
InChI Key |
LABNAUWOBLZLPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CNC(=O)OC1)[N+](=O)[O-] |
Origin of Product |
United States |
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